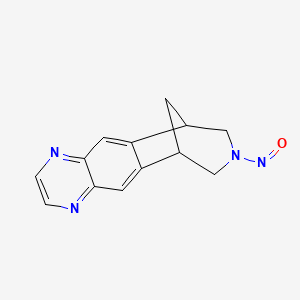
N-Nitroso Varenicline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Nitroso Varenicline is a nitrosamine impurity found in varenicline, a medication primarily used for smoking cessation. Nitrosamines are classified as probable human carcinogens, and their presence in pharmaceuticals has raised significant safety concerns . Varenicline itself is a partial agonist for the α4β2 nicotinic acetylcholine receptor subtype, which helps reduce cravings and withdrawal symptoms associated with smoking cessation .
Preparation Methods
The preparation of N-Nitroso Varenicline involves the nitrosation of varenicline. This process can occur during the manufacturing of varenicline or as a result of degradation over time. The synthetic route typically involves the reaction of varenicline with nitrosating agents under acidic conditions . Industrial production methods focus on minimizing the formation of this compound by controlling the manufacturing environment and using inhibitors to prevent nitrosation .
Chemical Reactions Analysis
N-Nitroso Varenicline undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidative products.
Reduction: Reduction reactions can break down this compound into less harmful compounds.
Substitution: Substitution reactions can replace the nitroso group with other functional groups. Common reagents used in these reactions include methanol, formic acid, and other solvents.
Scientific Research Applications
N-Nitroso Varenicline is primarily studied for its implications in pharmaceutical safety. Research focuses on understanding its formation, detection, and mitigation in varenicline drug products . Additionally, studies are conducted to evaluate its carcinogenic potential and develop strategies to minimize its presence in medications . The compound is also used as a reference standard in analytical chemistry for the development of detection methods .
Mechanism of Action
N-Nitroso Varenicline exerts its effects by interacting with nicotinic acetylcholine receptors in the brain. As a nitrosamine, it can potentially cause DNA damage, leading to carcinogenesis . The molecular targets include various nicotinic receptor subtypes, and the pathways involved are related to oxidative stress and DNA repair mechanisms .
Comparison with Similar Compounds
N-Nitroso Varenicline is compared with other nitrosamines such as N-Nitrosodimethylamine (NDMA) and N-Nitrosodiethylamine (NDEA). These compounds share similar carcinogenic properties but differ in their chemical structures and formation pathways . This compound is unique due to its specific formation from varenicline and its presence in smoking cessation medications .
Properties
Molecular Formula |
C13H12N4O |
|---|---|
Molecular Weight |
240.26 g/mol |
IUPAC Name |
14-nitroso-5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4,6,8,10-pentaene |
InChI |
InChI=1S/C13H12N4O/c18-16-17-6-8-3-9(7-17)11-5-13-12(4-10(8)11)14-1-2-15-13/h1-2,4-5,8-9H,3,6-7H2 |
InChI Key |
PTBAEGOZXFWTJH-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CN(CC1C3=CC4=NC=CN=C4C=C23)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


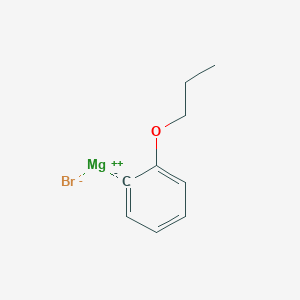
![7,7'-[(3-Chloro-6,11-dihydro-6-methyl-5,5-dioxidodibenzo[c,f][1,2]thiazepin-11-yl)imino]bis-heptanoic Acid Disodium Salt; 7,7'-[(3-Chloro-6,11-dihydro-6-methyl-5,5-dioxodibenzo[c,f][1,2]thiazepin-11-yl)imino]bis[heptanoic acid] Disodium Salt; Tianeptine Impurity E (Disodium Salt)](/img/structure/B13418892.png)
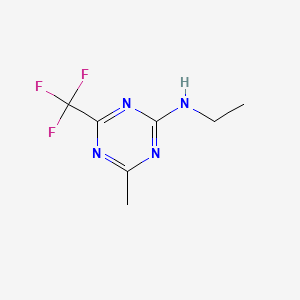

![alpha,3,4-Tris[(tetrahydro-2H-pyran-2-yl)oxy]benzeneacetic Acid Methyl Ester](/img/structure/B13418921.png)
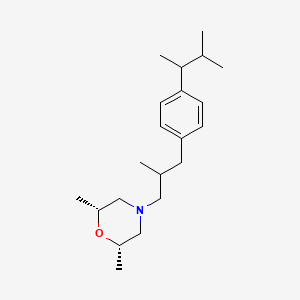
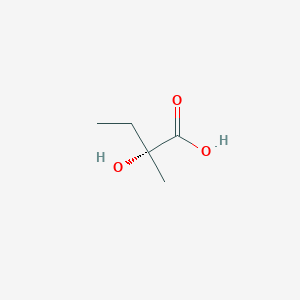
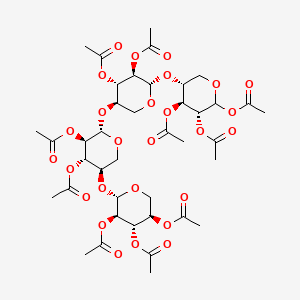

![[(5S,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] dodecanoate](/img/structure/B13418949.png)
![2-Propenoic acid, 2-methyl-, 2-[methyl[(tridecafluorohexyl)sulfonyl]amino]ethyl ester](/img/structure/B13418950.png)



